molecular formula C24H32N4O5 B14766699 (2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

Cat. No.: B14766699
M. Wt: 456.5 g/mol
InChI Key: YRJWYFLCJKATIJ-MDPIYQRISA-N
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Description

(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide is a complex synthetic compound of significant interest in advanced pharmaceutical and biochemical research. This stereochemically defined molecule features a central (2S,4R)-4-hydroxypyrrolidine-2-carboxamide scaffold, a structure closely related to proline analogues that have been extensively studied for their ability to influence peptide conformation and stability . The specific stereochemistry at the 2- and 4-positions of the pyrrolidine ring is critical, as it can dictate the three-dimensional structure and biological activity of larger peptide systems into which it is incorporated. For instance, similar (2S,4R)-configured proline derivatives are known to be key components in the synthesis of bioactive compounds, such as the antiviral lipopeptide Cavinafungin B . The compound's structure is further elaborated with a (2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl group and a phenylpropyl moiety, suggesting potential applications in the development of protease inhibitors or other therapeutic agents that target protein-protein interactions. As a sophisticated research chemical, it serves as a valuable building block for medicinal chemists exploring new chemical space in drug discovery programs, particularly in the design of novel peptide-based therapeutics and enzyme inhibitors. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting .

Properties

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H32N4O5/c1-14(2)22(20-10-15(3)27-33-20)24(32)28-13-17(29)11-19(28)23(31)26-18(12-21(30)25-4)16-8-6-5-7-9-16/h5-10,14,17-19,22,29H,11-13H2,1-4H3,(H,25,30)(H,26,31)/t17-,18+,19+,22-/m1/s1

InChI Key

YRJWYFLCJKATIJ-MDPIYQRISA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NC)C3=CC=CC=C3)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NC)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the various functional groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Attachment of Functional Groups: This involves various coupling reactions, such as amide bond formation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Structural Determinants of Activity

  • Oxazole vs.
  • Side Chain Modifications: The methylamino-oxo-phenylpropyl group in the target compound introduces a polar, aromatic motif absent in analogs like Example 30 (), which could enhance blood-brain barrier penetration or receptor specificity.

Selectivity and Therapeutic Potential

  • highlights that certain ferroptosis-inducing compounds (FINs) exhibit selectivity for oral squamous cell carcinoma (OSCC) over normal cells.
  • Example 164 () demonstrates that methyl branching in the acyl chain improves metabolic stability, a feature that may extend to the target compound due to shared stereochemistry.

Q & A

Basic: What synthetic strategies are recommended for achieving stereochemical fidelity in this compound?

Methodological Answer:
The compound’s multiple stereocenters (2S,4R; 1S; 2R) necessitate stereoselective synthesis. Key steps include:

  • Chiral Auxiliaries/Catalysts : Use enantioselective coupling reactions, as demonstrated in PROTAC synthesis (e.g., tert-butyloxycarbonyl (Boc) protection for amines, palladium-catalyzed cross-couplings) .
  • Stepwise Assembly : Fragment coupling (e.g., pyrrolidine-2-carboxamide core with oxazole-containing side chains) under inert conditions to minimize racemization.
  • Purification : Chiral HPLC or recrystallization to isolate enantiopure intermediates, as highlighted in thiazole derivatives .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer:
DoE integrates variables (temperature, solvent ratios, catalyst loading) to identify optimal conditions:

  • Central Composite Design : Test 3–5 factors (e.g., DMF volume, reaction time) with statistical modeling to predict yield maxima .
  • Response Surface Methodology : Refine parameters for stereochemical retention, as seen in diazomethane synthesis .
  • Validation : Confirm scalability via pilot batches (1–10 mmol) with NMR monitoring (e.g., J-coupling analysis for stereopurity) .

Basic: Which analytical techniques are critical for confirming structural and stereochemical integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration, as applied to bromophenyl-thiazolidinone analogs .
  • NMR Spectroscopy : 2D techniques (COSY, NOESY) to assign proton environments and verify trans-pyrrolidine conformations .
  • Chiral HPLC : Compare retention times against racemic standards (e.g., C18 columns with acetonitrile/water gradients) .

Advanced: How can computational modeling predict non-covalent interactions influencing target binding?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics (e.g., oxazole-pi stacking with hydrophobic pockets) using AMBER or GROMACS .
  • Docking Studies (AutoDock Vina) : Screen binding poses against crystallographic data (e.g., protease active sites) .
  • QM/MM Hybrid Models : Calculate interaction energies for oxazole and amide moieties in solvent environments .

Basic: What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

  • PPE : Gloves, lab coats, and fume hoods for powder handling, per SDS guidelines for pyrrolidine derivatives .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% acetic acid .
  • Storage : Desiccated at –20°C under argon to prevent hydrolysis of the oxazole ring .

Advanced: How to resolve contradictory bioactivity data across cell-based assays?

Methodological Answer:

  • Orthogonal Assays : Combine Western blot (target degradation) with SPR (binding affinity) to confirm PROTAC mechanism .
  • Stability Testing : Use LC-MS to check for metabolite interference (e.g., methylamide hydrolysis) .
  • Dose-Response Curves : Assess EC50 variability across cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects .

Basic: What in vitro assays evaluate target engagement and degradation efficiency?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) for the pyrrolidine-carboxamide core .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization at varying temperatures .
  • Flow Cytometry : Quantify apoptosis post-treatment (e.g., Annexin V staining for PROTAC-mediated cytotoxicity) .

Advanced: How to design structure-activity relationship (SAR) studies for oxazole modifications?

Methodological Answer:

  • Isosteric Replacements : Substitute oxazole with thiazole or pyridine to probe electronic effects on binding .
  • Para-Substituted Analogs : Introduce electron-withdrawing groups (e.g., –F, –NO2) to enhance metabolic stability .
  • Free-Wilson Analysis : Corrogate substituent contributions to activity using linear regression models .

Basic: What are the stability challenges for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the methyloxazole moiety or oxidation of the pyrrolidine hydroxyl group .
  • Stabilization : Lyophilize with cryoprotectants (trehalose) or store in DMSO at –80°C .
  • QC Monitoring : Periodic HPLC-UV (254 nm) to track purity over 6–12 months .

Advanced: How can cryo-EM elucidate ternary complex formation in PROTAC-mediated degradation?

Methodological Answer:

  • Sample Preparation : Incubate compound with E3 ligase and target protein, followed by vitrification .
  • Data Processing (RELION) : Classify particles to resolve ubiquitin-transfer intermediate states .
  • Validation : Cross-check with NanoBRET for intracellular complex formation .

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